(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a benzamide moiety, which is further substituted with allyl, methyl, and trimethoxy groups. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by reacting 4-methyl-2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole core.
Allylation: The next step involves the introduction of the allyl group. This can be accomplished by reacting the benzothiazole derivative with allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and solvent choice, are often made to enhance yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide: can be compared with other benzothiazole derivatives such as:
Uniqueness
- The presence of the allyl, methyl, and trimethoxy groups in this compound imparts unique chemical and biological properties that distinguish it from other benzothiazole derivatives. These substitutions enhance its reactivity and potential applications in various fields.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-6-10-23-18-13(2)8-7-9-17(18)28-21(23)22-20(24)14-11-15(25-3)19(27-5)16(12-14)26-4/h6-9,11-12H,1,10H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUDGMIXINWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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